Aqueous Versus Organic Solvent Solubility Profile: Selecting Quinine Hemisulfate Monohydrate Over Quinine Dihydrochloride for Organic-Phase Applications
Quinine hemisulfate monohydrate displays a markedly differentiated solubility profile compared to quinine dihydrochloride. At 25 °C, quinine hemisulfate monohydrate is only slightly soluble in water at 1.2 mg/mL (approximately 1 g per 810 mL water), while quinine dihydrochloride is described as freely soluble in water . However, quinine hemisulfate monohydrate is soluble in ethanol at 8 mg/mL and freely soluble in a chloroform:absolute alcohol (2:1) mixture [1]. This differential solubility profile makes quinine hemisulfate monohydrate preferable when organic-solvent-based formulations or extraction protocols are required, while its limited aqueous solubility provides a controlled-release depot characteristic not achievable with freely soluble hydrochloride salts.
| Evidence Dimension | Aqueous solubility at ~25 °C |
|---|---|
| Target Compound Data | 1.2 mg/mL in water (slightly soluble); 1 g dissolves in ~810 mL water |
| Comparator Or Baseline | Quinine dihydrochloride: freely soluble in water (qualitative descriptor from pharmacopoeial references) |
| Quantified Difference | Quinine hemisulfate monohydrate is approximately >10-fold less soluble in water than quinine dihydrochloride |
| Conditions | Water at ~25 °C; solvent volumes from Merck Index and Sigma-Aldrich product specifications |
Why This Matters
Procurement of the correct salt form is critical because aqueous solubility directly determines achievable in-well concentrations in cell-based assays; selecting the wrong salt can result in precipitation artifacts or sub-therapeutic exposure in dissolution-limited experimental designs.
- [1] ChemicalBook. Quinine sulfate dihydrate (CAS 6119-70-6). Water Solubility: 0.12 g/100 mL (20 °C). Soluble in chloroform and absolute alcohol mixture (2:1). View Source
